L-Leucine-15N

Mass Spectrometry Metabolic Tracing Stable Isotope Labeling

Choose L-Leucine-15N for unambiguous nitrogen tracking. Its single 15N label provides a distinct +1 Da mass shift, avoiding isotopic cluster overlap in MS while enabling heteronuclear NMR for protein structure elucidation. Validated in plasma-to-mucin enrichment assays, dual-tracer leucine flux measurements, NanoSIMS spatial 15N/14N imaging, and uniform protein labeling in E. coli. Supplied as 98 atom% 15N, 99% CP white crystalline powder. Ideal for metabolic tracing, protein turnover studies, and fragment-based drug screening.

Molecular Formula C6H13NO2
Molecular Weight 132.17 g/mol
CAS No. 59935-31-8
Cat. No. B555821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine-15N
CAS59935-31-8
SynonymsL-Valine-15N; 59935-29-4; H-[15N]VAL-OH; 490172_ALDRICH
Molecular FormulaC6H13NO2
Molecular Weight132.17 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1
InChIKeyROHFNLRQFUQHCH-GEERXGHESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine-15N (CAS 59935-31-8): Stable Isotope Labeled Amino Acid for Metabolic Tracing and Structural Biology


L-Leucine-15N (CAS 59935-31-8) is a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, wherein the naturally abundant 14N atom is replaced by the heavier, non-radioactive 15N isotope. This substitution results in a molecular weight increase of +1 Da relative to unlabeled leucine (132.17 vs. 131.17 g/mol) . The compound is supplied as a white crystalline powder with an isotopic enrichment of 98 atom % 15N, an assay of 99% (CP), and a melting point >300 °C [1]. Its primary utility lies in enabling precise tracking of nitrogen flux through metabolic pathways and facilitating nuclear magnetic resonance (NMR) spectroscopic studies of protein structure and dynamics [2].

Why Unlabeled Leucine or Alternative Isotopologues Cannot Replace L-Leucine-15N in Quantitative Workflows


Substitution with unlabeled L-leucine (natural abundance) fails to provide the distinct mass shift required for tracer studies or the NMR-active nucleus necessary for structural investigations. The natural abundance of 15N is only 0.37%, whereas the 13C natural abundance is 1.1% [1], resulting in negligible isotopic enrichment and high background noise in mass spectrometry (MS) and NMR [2]. Conversely, alternative isotopologues such as L-Leucine-13C6,15N (M+7) or L-Leucine-13C6 (M+2) introduce larger mass shifts but may be cost-prohibitive or offer no additional benefit for studies focused specifically on nitrogen metabolism. The single 15N label provides a minimal yet analytically robust +1 Da shift that avoids overlapping isotopic clusters in complex biological matrices , while simultaneously enabling heteronuclear NMR experiments [3].

Quantitative Differentiation of L-Leucine-15N Against Key Comparators


Mass Shift and Isotopic Purity: L-Leucine-15N vs. Unlabeled and 13C-Labeled Leucine

L-Leucine-15N provides a +1 Da mass shift relative to unlabeled leucine, enabling unambiguous detection and quantification in mass spectrometry-based workflows. In contrast, unlabeled leucine (M+0) exhibits a natural 15N abundance of only 0.37%, resulting in a negligible isotopic signal [1]. Compared to alternative isotopologues, L-Leucine-13C6 (M+2) and L-Leucine-13C6,15N (M+7), the single 15N label offers the smallest possible mass perturbation, which is advantageous when avoiding isotopic cluster overlap or when analyzing low-mass fragments . The product's specified isotopic purity of 98 atom % 15N ensures >98% of molecules carry the label, maximizing tracer sensitivity.

Mass Spectrometry Metabolic Tracing Stable Isotope Labeling

15N-Leucine Single-Injection Method for Endogenous Amino Acid Loss Quantification in Poultry

The 15N-leucine single-injection method enables determination of endogenous amino acid losses (EAALs) and true amino acid digestibility in poultry. In a controlled study of cecectomized roosters (n=48, body weight 2.39 ± 0.23 kg), subcutaneous injection of L-Leucine-15N at 20 mg/kg body weight resulted in a plasma-to-mucin 15N-enrichment ratio ranging from 0.664 to 0.763, demonstrating robust incorporation into endogenous secretory proteins [1]. This method provides a direct, quantitative alternative to indirect approaches such as the protein-free diet or regression methods, which may underestimate EAALs [2].

Animal Nutrition Amino Acid Digestibility Tracer Methodology

Dual Tracer (15N/13C) Protein Turnover Measurements in Ruminants

Simultaneous infusion of L-[15N]- and [1-13C]leucine in non-pregnant ewes allowed differentiation of deamination and reamination pathways in whole-body protein turnover. Plasma 15N-leucine flux accounted for a deamination rate of 0.55 ± 0.035 mmol/kg per day, representing approximately 17% of total plasma leucine flux [1]. Subtraction of 13C flux from 15N flux quantified the reamination rate of α-ketoisocaproate to leucine at 0.228 ± 0.101 mmol/kg per day [1]. Use of 15N-leucine alone would provide only net nitrogen flux, whereas the dual tracer approach resolves specific metabolic branch points.

Protein Metabolism Nitrogen Flux Animal Physiology

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) Imaging of Neuronal Differentiation

In a mouse model of hippocampal neurogenesis, dietary administration of 15N-leucine enabled NanoSIMS imaging of newly differentiated neurons. Mice receiving a 15N-leucine diet and erythropoietin (EPO) treatment exhibited a ~20% increase in pyramidal neuron numbers, and NanoSIMS analysis confirmed that this increase was due to elevated 15N-leucine incorporation into neurons, indicating enhanced differentiation of pre-existing precursors rather than proliferation [1]. This application demonstrates the unique capability of 15N-leucine to serve as a spatially resolvable tracer for cellular differentiation studies.

Neurobiology Cellular Differentiation Stable Isotope Imaging

NMR Spectroscopic Advantages: 15N Detection vs. 13C Labeling

Uniform 15N labeling of proteins is the foundational approach for heteronuclear NMR experiments (e.g., 1H-15N HSQC), providing a backbone amide fingerprint that reports on structure, dynamics, and ligand binding. Compared to 13C labeling, 15N detection benefits from a lower gyromagnetic ratio, resulting in narrower linewidths and reduced relaxation losses, which are particularly advantageous for larger proteins (>30 kDa) [1]. Furthermore, 15N labeling avoids the extensive isotopic scrambling observed with 13C labeling in E. coli expression systems [2]. L-Leucine-15N is vendor-certified as suitable for bio-NMR and protein expression , ensuring compatibility with standard recombinant labeling protocols.

Protein NMR Structural Biology Isotope Labeling

High-Impact Application Scenarios for L-Leucine-15N Based on Quantitative Evidence


Quantification of Endogenous Amino Acid Losses in Poultry Nutrition Studies

Utilize the validated 15N-leucine single-injection method (20 mg/kg BW, subcutaneous) to directly measure plasma-to-mucin 15N-enrichment ratios (0.664–0.763) and calculate true amino acid digestibility across varying dietary protein levels (0–21%). This approach supersedes indirect estimates and provides regulatory bodies with robust data for feed formulation [1].

Dual Tracer (15N/13C) Assessment of Nitrogen Metabolism in Livestock

Combine continuous infusion of L-Leucine-15N with [1-13C]leucine in ruminants to partition leucine flux into deamination (0.55 mmol/kg/d, 17% of total) and reamination (0.228 mmol/kg/d) pathways. This dual-tracer design enables precise measurement of nitrogen retention and protein turnover, critical for optimizing animal production efficiency [2].

NanoSIMS Imaging of Cellular Differentiation and Turnover

Feed 15N-leucine-supplemented diets to animal models and use NanoSIMS to spatially resolve 15N enrichment in tissues (e.g., hippocampal neurons). The method detects 15N/14N ratios above natural abundance (0.37%), allowing identification and quantification of newly differentiated cells. This technique has been successfully applied to demonstrate a 20% increase in neuron numbers following EPO treatment [3].

Recombinant Protein Expression for NMR Structural Biology

Incorporate L-Leucine-15N (98 atom % 15N) into minimal media for E. coli expression to achieve uniform 15N labeling of recombinant proteins. The resulting 1H-15N HSQC spectra provide a backbone amide fingerprint with narrow linewidths, enabling resonance assignment, structure determination, and fragment-based drug screening for targets up to ~30 kDa .

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